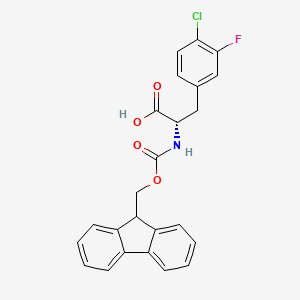

N-Fmoc-3-fluoro-4-chloro-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-3-fluoro-4-chloro-L-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom at the 3-position, and a chlorine atom at the 4-position on the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Amino Acid Synthesis: Starting with L-phenylalanine, the amino acid undergoes halogenation and Fmoc protection.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, or ketones

Reduction Products: Alcohols or amines

Substitution Products: Various substituted phenylalanine derivatives

Applications De Recherche Scientifique

Chemistry: N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is extensively used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling reactions.

Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based therapeutics. Its unique fluorine and chlorine substituents can be used to probe biological systems and study molecular interactions.

Medicine: this compound is employed in the design and synthesis of peptide-based drugs. Its incorporation into peptides can enhance their stability, bioavailability, and specificity.

Industry: The compound is used in the pharmaceutical and biotechnology industries for the synthesis of peptide-based products, including diagnostic reagents and therapeutic agents.

Mécanisme D'action

The mechanism by which N-Fmoc-3-fluoro-4-chloro-L-phenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorine and chlorine substituents can influence the binding affinity and specificity of peptides to their molecular targets.

Molecular Targets and Pathways Involved:

Peptide Synthesis: The Fmoc group is removed by base-induced cleavage, allowing for peptide bond formation.

Biological Interactions: The fluorine and chlorine atoms can interact with specific receptors or enzymes, modulating biological processes.

Comparaison Avec Des Composés Similaires

N-Fmoc-3-fluoro-L-phenylalanine: Lacks the chlorine substituent.

N-Fmoc-4-chloro-L-phenylalanine: Lacks the fluorine substituent.

N-Fmoc-L-phenylalanine: No halogen substituents.

Uniqueness: N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is unique due to the presence of both fluorine and chlorine substituents, which can provide distinct chemical and biological properties compared to its similar counterparts. These substituents can enhance the compound's reactivity, stability, and binding affinity, making it a valuable tool in scientific research and industrial applications.

Activité Biologique

N-Fmoc-3-fluoro-4-chloro-L-phenylalanine (N-Fmoc-3F4Cl-Phe) is a non-natural amino acid that has garnered significant attention in the fields of peptide synthesis and drug development due to its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for selective attachment during peptide synthesis, along with a 3-fluoro and 4-chloro substitution on the phenyl ring, which influences its biological activity and reactivity.

- Molecular Formula : C₁₈H₁₈ClFNO₂

- Molecular Weight : Approximately 431.87 g/mol

- Structure : The presence of halogen substituents enhances the compound's lipophilicity and potential interactions with biological targets.

Applications in Research

- Peptide Synthesis : N-Fmoc-3F4Cl-Phe is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing the creation of complex peptides with high specificity and efficiency .

- Drug Development : The fluorinated structure can enhance the pharmacological properties of peptide-based drugs, making it valuable in pharmaceutical research for developing new therapeutics .

- Bioconjugation : The Fmoc protecting group facilitates selective modifications of peptides, which is crucial for creating bioconjugates aimed at targeted drug delivery systems .

- Protein Engineering : This compound can introduce fluorinated amino acids into proteins, altering their stability and activity, thereby providing insights into protein function .

- Analytical Chemistry : It serves as a standard in various analytical techniques, aiding in the characterization and quantification of peptides in complex mixtures .

Binding Affinity and Interaction Studies

Research has shown that N-Fmoc-3F4Cl-Phe interacts with various biological targets, influencing their activity. Techniques employed in these studies include:

- Surface Plasmon Resonance (SPR) : Used to measure binding affinities between N-Fmoc-3F4Cl-Phe derivatives and target proteins.

- Isothermal Titration Calorimetry (ITC) : Employed to determine thermodynamic parameters of binding interactions.

Case Studies

- Anticancer Activity : A study demonstrated that peptides incorporating N-Fmoc-3F4Cl-Phe exhibited enhanced cytotoxicity against certain cancer cell lines compared to non-fluorinated analogs. The fluorine atom was suggested to play a role in increasing membrane permeability, thus enhancing drug efficacy .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that N-Fmoc-3F4Cl-Phe could act as an inhibitor for specific proteases, showcasing its potential as a lead compound in drug design targeting proteolytic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Fmoc-4-chloro-L-phenylalanine | Contains a 4-chloro substitution | Lacks the 3-fluoro group |

| N-Fmoc-3-fluoro-L-phenylalanine | Contains only the 3-fluoro substitution | No chlorine substitution |

| N-Fmoc-2,6-difluorophenylalanine | Contains two fluorine substituents | More electron-withdrawing effects |

| N-Fmoc-methyl-L-phenylalanine | Methyl group instead of halogen | Different electronic properties affecting reactivity |

Propriétés

IUPAC Name |

(2S)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNJHASPCQWVPF-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.